2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution with Methyl(prop-2-yn-1-yl)amino Group:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group, used in various chemical syntheses.
6-Methylpyrimidine-4-carboxylic acid: A pyrimidine derivative with a methyl group and a carboxylic acid group, used in medicinal chemistry.
N-(Prop-2-yn-1-yl)pyrimidine-4-carboxamide: A pyrimidine derivative with a prop-2-yn-1-yl group, used in the synthesis of pharmaceuticals.
Uniqueness
2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro group, methyl(prop-2-yn-1-yl)amino group, and carboxylic acid group allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-chloro-6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-3-4-13(2)7-5-6(8(14)15)11-9(10)12-7/h1,5H,4H2,2H3,(H,14,15) |
InChI Key |
WNXONNCYEHMSPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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